molecular formula C14H16ClNO5 B052544 Diethyl 2-(4-chlorobenzamido)malonate CAS No. 81918-01-6

Diethyl 2-(4-chlorobenzamido)malonate

Cat. No.: B052544
CAS No.: 81918-01-6
M. Wt: 313.73 g/mol
InChI Key: KTKBMOLVXVIHQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(4-chlorobenzamido)malonate can be synthesized through the reaction of diethyl malonate with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diethyl 2-(4-chlorobenzamido)malonate involves its ability to act as a nucleophile in various chemical reactions. The compound’s carbonyl groups are highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness: Diethyl 2-(4-chlorobenzamido)malonate is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .

Properties

IUPAC Name

diethyl 2-[(4-chlorobenzoyl)amino]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKBMOLVXVIHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543274
Record name Diethyl (4-chlorobenzamido)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81918-01-6
Record name Diethyl (4-chlorobenzamido)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.00 g of diethyl aminomalonate hydrochloride and 4.78 g of triethylamine were added to 100 ml of chloroform, and the resulting solution was stirred at the room temperature for 30 minutes. After cooling down the solution to 10° C., 4.13 g of 4-chlorobenzoylchloride was slowly added to the solution and the resulting solution was stirred at the room temperature for 2 hours. Upon the completion of the reaction, the solution was washed with 20 ml of water and 20 ml of 5% sodium bicarbonate and the organic layer was subjected to dry filtration to yield 6.70 g (90.4%) of diethyl 4-chlorobenzamidomalonate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.00 g of 4-chlorobenzoic acid and 1.45 g of dicyclohexylcarbodiimide (DCC) were solved in 30 ml of tetrahydrofuran, and the resulting solution was stirred at the room temperature for 2 hours. Subsequently, 1.35 g of diethyl aminomalonate hydrochloride and 0.65 g of triethylamine were added to 20 ml of tetrahydrofuran, and after stirring for about 20 minutes, the previously prepared solution was added to the this resulting solution. The mixed solution was then stirred at the room temperature for 2 hours to complete the reaction. After filtration of the solution and concentration of the filtrate, the concentrated filtrate was diluted with 50 ml of chloroform, washed with 20 ml of water twice and subjected to dry filtration to yield 1.72 g (86%) of diethyl 4-chlorobenzamidomalonate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
0.65 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(4-chlorobenzamido)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(4-chlorobenzamido)malonate
Customer
Q & A

Q1: What is the significance of diethyl 2-(4-chlorobenzamido)malonate in the synthesis of ribamipide?

A1: this compound serves as a crucial building block in the synthesis of ribamipide. The research paper outlines a synthetic route where this compound reacts with 4-(bromomethyl)quinolin-2(1H)-one in the presence of sodium alcoholate []. This alkylation reaction leads to the formation of diethyl-2-(4-chlorobenzoylamino)-2-(1,2-dihydro-2-oxo-4-quinolyl)malonate, which is a direct precursor to ribamipide. This highlights the compound's importance as a synthetic intermediate in the multi-step process of producing ribamipide.

Q2: Can you describe the synthesis of this compound as detailed in the research?

A2: The research paper describes the synthesis of this compound through the acylation of diethyl aminomalonate hydrochloride []. While the specific acylating agent and reaction conditions are not explicitly mentioned, this acylation step is crucial in introducing the 4-chlorobenzamido group to the diethyl malonate core. This specific chemical modification is essential for the subsequent alkylation reaction and ultimately contributes to the final structure and potential pharmacological properties of ribamipide.

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